Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
Description
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Properties
IUPAC Name |
ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-5-9(11(19)20-6-2)21-13-16-15-12-14-10(18)7(3)8(4)17(12)13/h9H,5-6H2,1-4H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRSBYJCQNSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1C(=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a complex organic compound belonging to the class of triazolo[4,3-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of 310.37 g/mol. The compound features a thioether linkage and a triazolo-pyrimidine core which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 310.37 g/mol |
| CAS Number | 895007-25-7 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated notable cytotoxicity against MCF-7 cells with an IC value indicating effective inhibition of cell proliferation.
- HEPG-2 (Liver Cancer) : Similar studies revealed that this compound could effectively inhibit HEPG-2 cell growth and induce apoptosis.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes:
- Alkaline Phosphatase : The compound showed significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in treating conditions related to abnormal enzyme activity.
- Aromatase Inhibition : Compounds similar to this triazole derivative have been shown to inhibit aromatase activity in breast cancer models.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Oxidative Stress : The compound may enhance oxidative stress in cancer cells leading to cell death.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of Ethyl 2-(5,6-dimethyl...butanoate against various human cancer cell lines. The findings indicated:
| Cell Line | IC (µg/mL) | Observations |
|---|---|---|
| MCF-7 | <10 | Significant growth inhibition |
| HEPG-2 | <15 | Induction of apoptosis |
This study supports the potential use of this compound as a therapeutic agent in cancer treatment.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria:
| Bacteria | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that Ethyl 2-(5,6-dimethyl...butanoate could be explored further for its antibacterial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
